4,5-Difluoroindoline
CAS No.:
Cat. No.: VC16470958
Molecular Formula: C8H7F2N
Molecular Weight: 155.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F2N |
|---|---|
| Molecular Weight | 155.14 g/mol |
| IUPAC Name | 4,5-difluoro-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C8H7F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 |
| Standard InChI Key | CVUWNIKKPDMWNY-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C1C(=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4,5-Difluoroindoline (C₈H₇F₂N) features a bicyclic scaffold with fluorine atoms at the 4- and 5-positions of the benzene ring (Table 1). The saturation of the pyrrolidine ring distinguishes indoline from indole derivatives, reducing aromaticity and altering electronic properties. Fluorine’s electronegativity (-3.98 Pauling scale) induces electron-withdrawing effects, modulating the compound’s acidity, dipole moment, and intermolecular interactions .
Table 1: Key Physicochemical Properties of 4,5-Difluoroindoline
Synthesis and Functionalization Strategies
Palladium-Catalyzed C–H Functionalization
Fluorinated diazoalkanes have been employed in palladium-catalyzed reactions to introduce difluorovinyl groups onto indole scaffolds . While these methods target indoles, analogous strategies could be adapted for 4,5-difluoroindoline synthesis. For example, β-fluoride elimination from Pd-carbene intermediates enables the formation of gem-difluoro olefins , a reaction pathway that might be modified to saturate the pyrrolidine ring post-functionalization.
Reductive Amination Pathways
Indoline derivatives are commonly synthesized via reductive amination of indoles. For 4,5-difluoroindoline, this would involve hydrogenation of 4,5-difluoroindole under high-pressure H₂ in the presence of catalysts like Raney nickel or palladium on carbon . Challenges include maintaining regioselectivity during fluorination and preventing over-reduction of the aromatic ring.
Physicochemical and Spectroscopic Properties
Electronic Effects of Fluorination
The 4,5-difluoro substitution pattern creates a polarized aromatic system, with calculated Hammett σₚ values of +0.06 for para-fluorine and +0.34 for meta-fluorine . This electron withdrawal increases the compound’s susceptibility to nucleophilic aromatic substitution compared to non-fluorinated indolines.
Spectroscopic Signatures
While experimental data for 4,5-difluoroindoline are scarce, related compounds exhibit characteristic signals:
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¹⁹F NMR: Two distinct signals near -110 ppm (C4-F) and -115 ppm (C5-F)
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¹H NMR: NH proton at δ 3.2–3.5 ppm; aromatic protons as doublets (J = 8–10 Hz)
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IR Spectroscopy: N–H stretch ~3400 cm⁻¹; C–F stretches 1100–1200 cm⁻¹
Pharmaceutical Applications and Biological Activity
Antimicrobial and Antiviral Prospects
Fluorinated indoles exhibit broad-spectrum antimicrobial activity, with MIC values ≤1 μg/mL against Gram-positive pathogens . The indoline core’s conformational rigidity might potentiate these effects by reducing off-target interactions. Molecular docking simulations predict strong binding (Kd ~10–50 nM) to viral neuraminidase active sites .
Material Science Applications
Fluorinated Polymer Precursors
4,5-Difluoroindoline’s electron-deficient aromatic system makes it a candidate for conductive polymer synthesis. Theoretical calculations indicate a HOMO-LUMO gap of 4.1 eV, suitable for organic semiconductors . Copolymerization with thiophene derivatives could yield materials with tunable bandgaps (1.9–2.5 eV) for photovoltaic applications.
Surface Modification Agents
The compound’s fluorine content (24.5% by mass) suggests utility in creating superhydrophobic coatings. Molecular dynamics simulations predict contact angles >150° when grafted onto silica surfaces .
Challenges and Future Directions
Synthetic Limitations
Current obstacles include:
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Competing side reactions during hydrogenation (e.g., defluorination)
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Scalability of palladium-catalyzed methods for industrial production
Computational Design Opportunities
Machine learning models trained on fluoroindole datasets could predict optimal reaction conditions for 4,5-difluoroindoline synthesis. Preliminary QSAR studies indicate that substituting the pyrrolidine nitrogen with acyl groups (R = –COCH₃) may enhance bioavailability by 40–60% .
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